Compound Description: This compound features a 1-methyl-1H-pyrazole moiety with a trifluoromethyl substituent. [] The paper primarily focuses on determining its crystal structure through X-ray diffraction. []
Compound Description: This complex molecule features a pyrazole ring substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group. [] The study elucidates its crystal structure, revealing a molecule composed of two interconnected ring systems. []
Compound Description: This molecule contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl group attached to a 2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold. [] The study investigates its synthesis, characterization, and potential inhibitory action against human prostaglandin reductase (PTGR2) through docking studies. []
Compound Description: APD791 is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [, ] It exhibits potent antiplatelet activity and affects vascular smooth muscle. [, ] This compound has been studied for its pharmacokinetic properties and potential as a treatment for arterial thrombosis. [, ]
Compound Description: This group of compounds consists of various 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives synthesized using a catalyst-free, four-component reaction in water. []
Compound Description: This compound, containing a 1-phenyl-1H-pyrazole-4-carbaldehyde core, was synthesized and characterized through X-ray diffraction and spectral analysis. []
Compound Description: PF-06459988 represents a third-generation irreversible inhibitor targeting T790M-containing EGFR mutants. [] Designed to overcome limitations of previous EGFR inhibitors, it exhibits high potency against drug-resistant EGFR mutants and minimal activity against wild-type EGFR. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with improved selectivity over wild-type EGFR. [] Derived through structure-based drug design, it demonstrates potent activity against common EGFR mutants and holds promise for treating mutant EGFR-driven cancers. []
9. 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) and (Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2) []
Compound Description: These molecules were identified as potential Staphylococcus aureus sortase A inhibitors through computational docking studies. [] DRC-KS1 displayed an MIC of 108.2 µg/mL, while DRC-KS2 exhibited an MIC of 45.8 µg/mL against S. aureus sortase A. []
Compound Description: This compound, along with its MoO2(II) complex, has been synthesized and characterized using various spectroscopic techniques and DFT studies. [] The study suggests that the ligand coordinates to the metal center through the azomethine nitrogen and enolic oxygen of the Schiff base moiety in a 1:2 metal-ligand ratio. [] Furthermore, in silico analysis indicates potential bioactivity and drug-likeness for this compound. []
Compound Description: This compound, characterized by X-ray crystallography, reveals a structure with a flattened chair conformation of the cyclohexane ring and disordered methyl and methylene groups. [] The phenyl and pyrazole rings exhibit coplanarity, and the crystal structure reveals weak intermolecular C—H⋯O hydrogen bonding. []
Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. [] It displays nanomolar inhibitory activity against MET kinase, exhibits favorable pharmacokinetic properties, and demonstrates robust antitumor activity in vivo. []
13. 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives []
Compound Description: This series of imidazol-pyrazole hybrids was synthesized via a one-pot multicomponent reaction. [] These compounds demonstrated significant biological activity, with compound 9g showing high activity against EGFR (IC50 of 0.11 ± 0.02 μM) and compound 9h exhibiting activity against FabH (IC50 of 2.6 μM) in E. coli. [] DFT studies and molecular docking simulations were performed to investigate their binding interactions with target proteins. []
Compound Description: This compound, synthesized through a multistep procedure, was evaluated for its inhibitory potency against kinases with a cysteine residue in the hinge region. [] Structural characterization involved NMR, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction. []
Compound Description: This compound, featuring a 1-methyl-1H-pyrazol-4-yl moiety within a pyrazolo[1,5-a]pyrimidine scaffold, was structurally characterized using X-ray diffraction. [] The analysis reveals a monoclinic crystal system and provides detailed insights into its molecular geometry. []
Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. [] By targeting ERK activity, GDC-0994 aims to provide enhanced efficacy and reduce resistance in treating cancers driven by this pathway. []
Compound Description: This compound, featuring a pyrazole ring with multiple substituents, was structurally characterized by X-ray diffraction analysis. [] The study provides detailed information on its crystal structure, including bond lengths, angles, and intermolecular interactions. []
Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for antimicrobial, anticancer, and enzyme inhibitory activities. [] Notably, compound 7f displayed potent inhibitory activity against EGFR (IC50 = 0.62 µM) and the A549 cancer cell line (IC50 = 1.31 µM). [] Molecular modeling studies provided insights into their binding modes and interactions with target proteins. []
Compound Description: This compound, containing a 1-methyl-1H-pyrazol-4-yl group, is the focus of patent applications describing its use in combination therapies for cancer. [, ] The patents highlight the potential of combining this compound with existing anticancer agents or radiation therapy to enhance treatment efficacy. [, ]
Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated conformation of c-Met, potentially offering advantages in treating cancers driven by these kinases. []
Compound Description: This compound contains a central pyrazole ring with multiple substituents, including a fluorophenyl and a methylphenyl group. [] X-ray diffraction analysis revealed its crystal structure, highlighting the presence of weak intermolecular interactions. []
Compound Description: This compound, synthesized and structurally characterized using X-ray crystallography, features a central pyrazole ring with various substituents, including a chlorophenyl and phenoxy group. [] DFT calculations were employed to study its molecular properties and intermolecular interactions, while molecular docking simulations were performed to investigate its potential biological activities. []
Compound Description: This series of pyrazole-based heterocycles linked to a sugar moiety was designed and synthesized as potential antidiabetic agents. [] The compounds were evaluated for their ability to reduce urinary glucose excretion (UGE) in a rodent model. [] Among the synthesized derivatives, compounds 12f, 12h, and 12i exhibited moderate antidiabetic activity comparable to the standard drug remogliflozin. []
Compound Description: This compound features two interconnected pyrazole rings. [] Crystallographic analysis revealed a dihedral angle between the pyrazol-5-ol ring and its phenyl substituent. [] The study highlights the formation of intermolecular hydrogen bonds and π–π interactions contributing to the crystal packing. []
25. Heterocycles Derived from 4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one []
Compound Description: This group of pyrazole derivatives was synthesized and evaluated for their antiproliferative activity against colon and breast cancer cell lines. [] Compound 13, a triazinone derivative, exhibited potent activity against both HCT116 and MCF7 cell lines with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. []
Compound Description: Telotristat ethyl is an orally administered prodrug of telotristat, an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. [, , , ] It is being investigated for treating carcinoid syndrome, a condition associated with neuroendocrine tumors that overproduce serotonin. [, , , ] The research focuses on developing stable solid dosage forms of telotristat ethyl to improve its pharmaceutical properties. [, , , ]
Compound Description: This molecule, characterized by X-ray crystallography, features a central pyrazole ring connected to two 1,2,3-triazole rings via a prop-2-en-1-one linker. [] The study provides details on its molecular conformation, intermolecular interactions, and crystal packing arrangements. []
Compound Description: This compound, featuring a pyrazole ring linked to an indene-1,3-dione moiety, was synthesized and structurally characterized. [] The crystal structure analysis provides information on its molecular geometry, bond lengths, and angles. []
Compound Description: Topramezone, a herbicide, contains a 5-hydroxy-1-methyl-1H-pyrazol-4-yl moiety. [] The research focuses on identifying and characterizing novel crystalline forms of topramezone, aiming to improve its physicochemical properties and efficacy. []
Compound Description: This series of compounds features a central pyrazole ring with aryl and thiophene substituents. [] The study investigates their crystal structures, highlighting the presence of disorder in the thiophene unit and the formation of hydrogen bonds influencing their supramolecular assembly. []
Compound Description: This compound contains a pyrazole ring with multiple substituents. [] Crystallographic analysis reveals its molecular structure, highlighting intermolecular hydrogen bonding patterns and the presence of positional disorder in the pyrrolidine ring. []
Compound Description: This compound, characterized by X-ray crystallography, consists of two linked pyrazole rings. [] The study provides insights into its molecular structure, including the dihedral angle between the rings and the presence of an intramolecular hydrogen bond. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.